Ugandenial A

Description

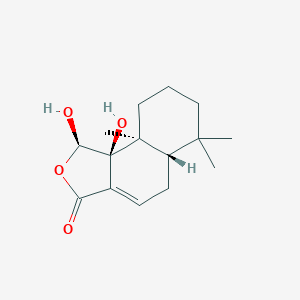

Ugandenial A is a novel drimane-type sesquiterpenoid isolated from the ethyl acetate extract of Warburgia ugandensis bark, a plant native to Uganda’s Kibale National Park . Its molecular formula, C₁₅H₂₂O₄, was established via spectroscopic methods, including NMR and HRESIMS. Structurally, it features a γ-hydroxy-γ-lactone moiety and exhibits keto-enol tautomerism, confirmed by low-temperature (190 K) NMR studies in CD₂Cl₂. At room temperature, the H-11 and C-11 signals are absent due to tautomeric equilibrium, but at 190 K, H-11 appears as a sharp singlet (δH 5.66), and HMBC correlations confirm the lactone and hydroxyl groups .

This compound was identified during a bioactivity-guided study of plants consumed by wild chimpanzees.

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(1R,5aS,9aS,9bS)-1,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O4/c1-13(2)7-4-8-14(3)10(13)6-5-9-11(16)19-12(17)15(9,14)18/h5,10,12,17-18H,4,6-8H2,1-3H3/t10-,12+,14-,15-/m0/s1 |

InChI Key |

XLGNZQXMDVSKOV-FDEJFUCISA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@]2([C@@H](OC3=O)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2(C(OC3=O)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Ugandenial A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include different solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which ugandenial A exerts its effects involves its interaction with specific molecular targets and pathways . Detailed studies have shown that the compound can induce cytotoxicity in certain cell lines, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features and Functional Groups

Ugandenial A is distinguished by its γ-lactone system and keto-enol tautomerism, whereas other cytotoxic drimanes from W. ugandensis possess dialdehyde groups (e.g., Warburganal, Polygodial, Mukaadial), which are critical for bioactivity. Below is a comparative analysis:

Key Observations:

- Dialdehyde vs. Lactone: The presence of α,β-unsaturated dialdehydes in Warburganal, Polygodial, and Mukaadial enhances electrophilic reactivity, enabling covalent binding to cellular nucleophiles (e.g., thiols), which is linked to their potent cytotoxicity . In contrast, this compound’s γ-lactone and keto-enol system reduce electrophilicity, explaining its weaker activity.

- Dialdehydes like Warburganal adopt rigid, planar conformations that optimize interactions with biological targets .

- Hydroxylation Effects : Mukaadial’s C-9 hydroxyl group slightly reduces cytotoxicity compared to Warburganal, suggesting steric or electronic modulation of dialdehyde reactivity .

Cytotoxicity Mechanisms

- Dialdehydes : Warburganal and Polygodial induce apoptosis via mitochondrial membrane depolarization and caspase activation. Their dialdehyde groups react with glutathione, depleting cellular antioxidant defenses and promoting oxidative stress .

- This compound : While its lactone moiety may interact with serine hydrolases or esterases, the absence of dialdehydes limits its ability to disrupt redox homeostasis. This aligns with its inactivity at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.